3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid

Description

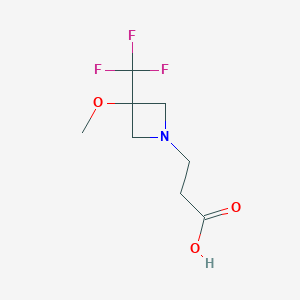

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid is a small organic molecule featuring a four-membered azetidine ring substituted with a methoxy (-OCH₃) and trifluoromethyl (-CF₃) group at the 3-position. The propanoic acid moiety is linked to the azetidine nitrogen via a three-carbon chain. This structural framework combines conformational rigidity (from the strained azetidine ring) with enhanced lipophilicity and metabolic stability (due to the -CF₃ group). Such properties make it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.

Properties

Molecular Formula |

C8H12F3NO3 |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]propanoic acid |

InChI |

InChI=1S/C8H12F3NO3/c1-15-7(8(9,10)11)4-12(5-7)3-2-6(13)14/h2-5H2,1H3,(H,13,14) |

InChI Key |

BXSSTKRYIDBRSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CN(C1)CCC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the addition of NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used to investigate biological pathways and interactions involving azetidine derivatives.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its azetidine core, which distinguishes it from derivatives with larger heterocycles or aromatic systems. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: The -CF₃ group in the azetidine derivative is positioned on a saturated ring, creating distinct electronic and steric environments compared to aromatic analogs (e.g., 3-[4-Methyl-3-(trifluoromethyl)phenyl]propanoic acid ). The methoxy group in the target compound is part of the azetidine ring, whereas in analogs like 3-(3-Methoxyphenyl)propanoic acid , it is attached to a phenyl ring.

Molecular Weight and Solubility : The target compound’s lower molecular weight (239.18 g/mol) compared to triazolopyrimidine derivatives (402.31 g/mol) suggests improved solubility and bioavailability.

Comparative Pharmacokinetic Insights

- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP) in all analogs, but its placement on the azetidine may reduce metabolic oxidation compared to phenyl-substituted analogs .

- Metabolic Stability : Azetidine-containing compounds may exhibit slower hepatic clearance due to reduced cytochrome P450 interactions, as seen in related azetidine derivatives in .

Research Findings and Implications

- Structural Uniqueness: The azetidine core differentiates the target compound from phenyl or triazolopyrimidine-based analogs, offering a novel scaffold for drug discovery.

- Optimization Potential: Substituting the azetidine with bulkier groups (e.g., pyrazoles in ) could modulate steric effects for improved target engagement.

- Toxicity Considerations: The high purity (95%) noted in and 6 suggests these compounds are suitable for preclinical studies, though azetidine derivatives may require additional safety profiling.

Biological Activity

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid is a synthetic compound notable for its unique azetidine ring structure and the presence of a trifluoromethyl group. This combination enhances its lipophilicity and potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry and drug discovery.

- Molecular Formula : C₈H₁₅F₃N₂O

- Molecular Weight : 212.21 g/mol

- Structural Features :

- Azetidine ring

- Trifluoromethyl group

- Methoxy group

These features contribute to its distinct chemical behavior, influencing its biological activity.

The biological activity of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances binding affinity to hydrophobic regions of proteins, which may facilitate:

- Receptor Binding : Potential interactions with G-protein coupled receptors (GPCRs).

- Enzyme Inhibition : Possible inhibition of specific enzymes related to metabolic pathways.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anti-inflammatory Activity

Studies suggest that similar compounds with trifluoromethyl substitutions have shown anti-inflammatory effects. The mechanism may involve modulation of inflammatory pathways through receptor interaction.

Cytotoxicity

Preliminary data indicate that 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid could demonstrate cytotoxic effects against certain cancer cell lines. Further research is needed to quantify these effects and elucidate underlying mechanisms.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Cytotoxicity | Potential cytotoxic effects on cancer cells | |

| Receptor Interaction | Binding to GPCRs |

Case Studies and Research Findings

- In Vitro Studies :

- A study demonstrated that compounds with similar structural features exhibited significant binding affinity to specific GPCRs, suggesting potential therapeutic applications in treating inflammatory diseases.

- Animal Models :

- Research involving animal models has indicated that derivatives of azetidine compounds can reduce tumor growth, highlighting the need for further exploration of their anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.